molecular formula C36H34N4O5 B4617878 N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide

N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B4617878
M. Wt: 602.7 g/mol
InChI Key: DZXITZYXDGTNFT-JRZNSJKLSA-N
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Description

N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C36H34N4O5 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 602.25292020 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Quinolin-4-ones Synthesis : Research into psycho- and neurotropic properties of novel quinolin-4-ones provides insights into synthesis methods and pharmacological potential, indicating an area of interest for developing psychoactive compounds with specific effects, such as sedative or anti-anxiety actions (Podolsky, Shtrygol’, & Zubkov, 2017).
  • Large-Scale Synthesis : Studies on the efficient large-scale synthesis of octahydrobenzo[quinolines demonstrate the industrial feasibility of synthesizing complex quinoline derivatives, highlighting methods that could potentially be applied to synthesize your compound of interest (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Potential Applications

  • Antimycobacterial Activity : Microwave-assisted synthesis of benzopyrazolo[quinolindiones reveals their efficacy against Mycobacterium spp., suggesting that quinoline derivatives could be explored for antimicrobial applications (Quiroga, Díaz, Bueno, Insuasty, Abonía, Ortíz, Nogueras, & Cobo, 2014).
  • Antioxidant Activity : The electrochemical study of amino-substituted benzamides, which share a core structural motif with quinoline derivatives, points to their potential as antioxidants, emphasizing the importance of electrochemical properties in assessing free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Methodological Insights

  • Radiosynthesis Techniques : The development of carbon-14 radiosynthesis for quinolin-2(1H)-one derivatives provides a methodological approach that could be adapted for labeling and tracking the metabolism of similar compounds, facilitating pharmacokinetic and pharmacodynamic studies (Kitson, Jones, Watters, Chan, & Madge, 2010).

Structural and Catalytic Studies

Properties

IUPAC Name

N-[(E)-1-[3-[(3,4-dimethoxybenzoyl)amino]phenyl]ethylideneamino]-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4O5/c1-6-45-28-14-11-24(12-15-28)32-21-30(29-18-22(2)10-16-31(29)38-32)36(42)40-39-23(3)25-8-7-9-27(19-25)37-35(41)26-13-17-33(43-4)34(20-26)44-5/h7-21H,6H2,1-5H3,(H,37,41)(H,40,42)/b39-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXITZYXDGTNFT-JRZNSJKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C(\C)/C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
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N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
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N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
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N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
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N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
Reactant of Route 6
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N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.